4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one
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Overview
Description
Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- is a heterocyclic compound that features a seven-membered ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of dienes with suitable dienophiles under controlled conditions. The reaction conditions often include the use of catalysts such as molecular iodine or ruthenium carbene complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with specific targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Cyclohepta[b]pyran, 2,3,4,5,6,7,8,9-octahydro-
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
Uniqueness
Cyclohepta[c]pyran-3(1H)-one, octahydro-4,4-dimethyl- is unique due to its fused ring structure and the presence of multiple functional groups that allow for diverse chemical modifications
Properties
CAS No. |
100314-69-0 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4,4-dimethyl-1,4a,5,6,7,8,9,9a-octahydrocyclohepta[c]pyran-3-one |
InChI |
InChI=1S/C12H20O2/c1-12(2)10-7-5-3-4-6-9(10)8-14-11(12)13/h9-10H,3-8H2,1-2H3 |
InChI Key |
NGRAHKMUJFFDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCCC2COC1=O)C |
Origin of Product |
United States |
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